Cas no 2228293-99-8 (4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexylmethanamine)

4,4-Difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexylmethanamine is a fluorinated cyclohexylamine derivative featuring a substituted indole moiety. The incorporation of difluoro groups at the 4-position of the cyclohexane ring enhances its metabolic stability and lipophilicity, potentially improving bioavailability. The 1-methylindole substituent contributes to its unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzyme modulators. Its structural rigidity and fluorine atoms may also influence binding affinity and selectivity. This compound is suited for research applications in drug discovery, where its distinct scaffold could facilitate the development of novel therapeutic agents.
4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexylmethanamine structure
2228293-99-8 structure
Product name:4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexylmethanamine
CAS No:2228293-99-8
MF:C16H20F2N2
Molecular Weight:278.340210914612
CID:6221013
PubChem ID:165684287

4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexylmethanamine 化学的及び物理的性質

名前と識別子

    • 4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexylmethanamine
    • EN300-1957062
    • [4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine
    • 2228293-99-8
    • インチ: 1S/C16H20F2N2/c1-20-10-5-12-3-2-4-13(14(12)20)15(11-19)6-8-16(17,18)9-7-15/h2-5,10H,6-9,11,19H2,1H3
    • InChIKey: ZNSYMXSHGXNZHF-UHFFFAOYSA-N
    • SMILES: FC1(CCC(CN)(C2C=CC=C3C=CN(C)C=23)CC1)F

計算された属性

  • 精确分子量: 278.15945497g/mol
  • 同位素质量: 278.15945497g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 348
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 31Ų

4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1957062-0.1g
[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine
2228293-99-8
0.1g
$1320.0 2023-09-17
Enamine
EN300-1957062-5.0g
[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine
2228293-99-8
5g
$4349.0 2023-06-01
Enamine
EN300-1957062-0.05g
[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine
2228293-99-8
0.05g
$1261.0 2023-09-17
Enamine
EN300-1957062-5g
[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine
2228293-99-8
5g
$4349.0 2023-09-17
Enamine
EN300-1957062-0.25g
[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine
2228293-99-8
0.25g
$1381.0 2023-09-17
Enamine
EN300-1957062-10.0g
[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine
2228293-99-8
10g
$6450.0 2023-06-01
Enamine
EN300-1957062-2.5g
[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine
2228293-99-8
2.5g
$2940.0 2023-09-17
Enamine
EN300-1957062-1g
[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine
2228293-99-8
1g
$1500.0 2023-09-17
Enamine
EN300-1957062-0.5g
[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine
2228293-99-8
0.5g
$1440.0 2023-09-17
Enamine
EN300-1957062-1.0g
[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine
2228293-99-8
1g
$1500.0 2023-06-01

4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexylmethanamine 関連文献

4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexylmethanamineに関する追加情報

4,4-Difluoro-1-(1-Methyl-1H-lndol-7-Yl)cyclohexylmethanamine (CAS No 2228293-99-8)

The compound 4,4-difluoro-1-(1-methyl-1H-lndol-7-yl)cyclohexylmethanamine, with the CAS registry number 2228293-99-8, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a difluoro group at the 4-position and a methanamine group attached to the indole moiety at the 7-position. The indole ring itself is methylated at the 1-position, adding further complexity to its molecular architecture.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of novel therapeutics targeting various diseases such as cancer and neurodegenerative disorders. The presence of the indole ring, a common structural motif in many bioactive compounds, suggests that this molecule may exhibit promising pharmacological properties. Researchers have reported that 4,4-difluoro substituents can significantly influence the molecule's stability and bioavailability, making it a strong candidate for further preclinical testing.

In terms of synthesis, this compound is typically prepared through a multi-step process involving Friedel-Crafts alkylation and subsequent fluorination reactions. The use of transition metal catalysts has been shown to enhance the efficiency of these reactions, leading to higher yields and purer products. The synthesis of 1-(1-methylindolyl)cyclohexylmethanamine derivatives has also been optimized to minimize environmental impact, aligning with current green chemistry principles.

The physical properties of this compound are equally intriguing. Its melting point and solubility characteristics make it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are crucial for determining its behavior in different solvent systems and its potential for formulation into pharmaceutical dosage forms.

From an applications perspective, this compound has shown promise in both in vitro and in vivo studies as a potential modulator of key cellular pathways involved in disease progression. For instance, preliminary data suggest that it may inhibit certain kinases associated with cancer cell proliferation without causing significant cytotoxicity to healthy cells. Such findings underscore its potential as a lead compound for drug development.

In conclusion, 4,4-difluoro-1-(1-methylindolyl)cyclohexylmethanamine (CAS No 2228293-99-8) represents a cutting-edge molecule with vast potential in the field of medicinal chemistry. Its unique structure, coupled with recent advancements in synthetic methodologies and pharmacological studies, positions it as a valuable asset in the quest for innovative therapeutic agents.

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